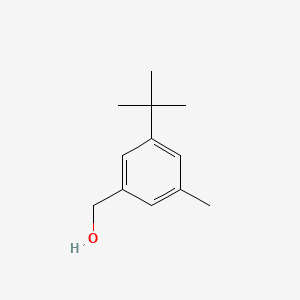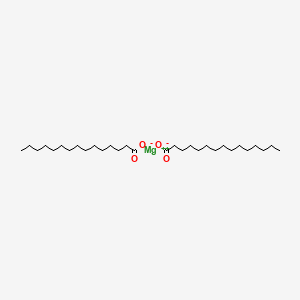
Magnesium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium pentadecanoate is a chemical compound with the formula C30H58MgO4. It is a magnesium salt of pentadecanoic acid, also known as margaric acid. This compound is part of the broader class of magnesium carboxylates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium pentadecanoate can be synthesized through a reaction between pentadecanoic acid and a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:
C15H31COOH+MgO→(C15H31COO)2Mg+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of pentadecanoic acid with magnesium hydroxide in a solvent, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The carboxylate groups can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the carboxylate groups, potentially converting them into alcohols or other functional groups.
Substitution: The magnesium ion can be replaced by other metal ions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: New metal carboxylates are produced.
Wissenschaftliche Forschungsanwendungen
Magnesium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other magnesium compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential role in biological systems, particularly in relation to magnesium’s essential functions in cellular processes.
Medicine: Research has investigated its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of magnesium pentadecanoate involves the release of magnesium ions, which play crucial roles in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The carboxylate groups may also interact with biological membranes, influencing their stability and function.
Vergleich Mit ähnlichen Verbindungen
Magnesium stearate (C36H70MgO4): Commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate (C32H62MgO4): Used in cosmetics and personal care products.
Magnesium oleate (C36H66MgO4): Employed in the production of soaps and detergents.
Magnesium pentadecanoate’s unique fatty acid chain length gives it distinct properties, making it suitable for specific applications where other magnesium carboxylates may not be as effective.
Eigenschaften
CAS-Nummer |
93966-75-7 |
|---|---|
Molekularformel |
C30H58MgO4 |
Molekulargewicht |
507.1 g/mol |
IUPAC-Name |
magnesium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
ZIUUUAJTAOQFCJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


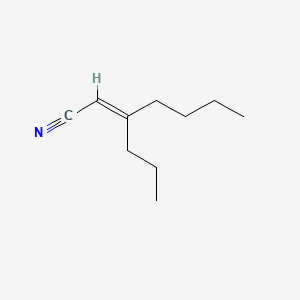

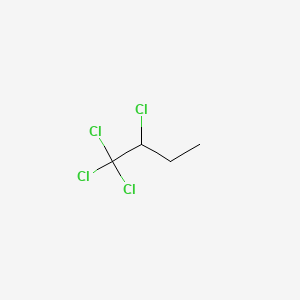
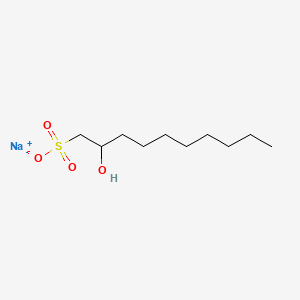
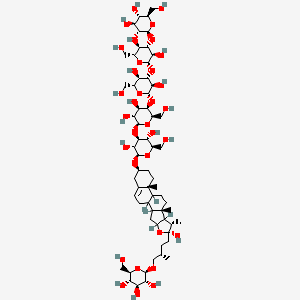
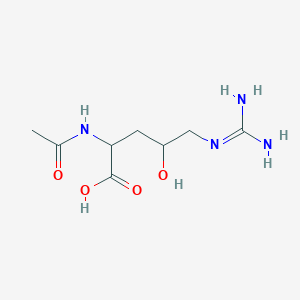
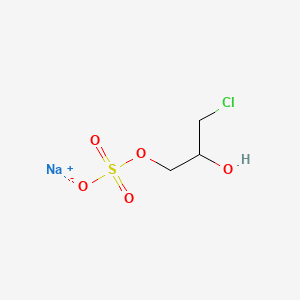

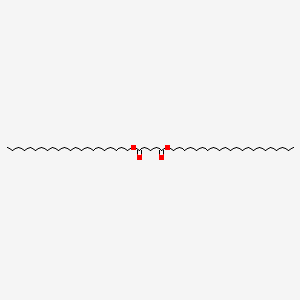
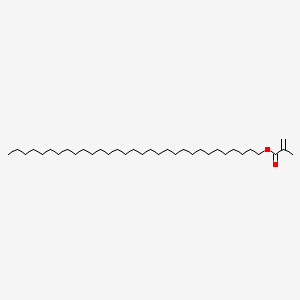

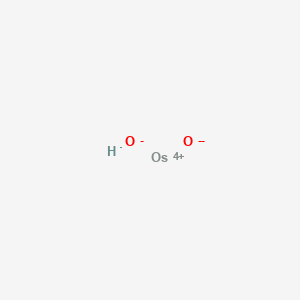
![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
